molecular formula C12H12F2N4O2 B7631475 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea

1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea

Cat. No. B7631475
M. Wt: 282.25 g/mol
InChI Key: WYCXPYBIXDQAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea, also known as DFP-10825, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea exerts its therapeutic effects by inhibiting several key signaling pathways. In cancer cells, 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea also inhibits the NF-κB pathway, which is involved in inflammation and cell proliferation. In neurodegenerative diseases, 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea has been shown to have several biochemical and physiological effects in scientific research studies. In cancer cells, 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea induces apoptosis by activating caspase-3 and reducing the expression of anti-apoptotic proteins. 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea also inhibits angiogenesis by reducing the expression of VEGF and other angiogenic factors. In neurodegenerative diseases, 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea has several advantages for lab experiments, including its high potency and selectivity for specific signaling pathways. However, 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea also has limitations, such as its poor solubility and stability, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea. In cancer research, further studies are needed to determine the efficacy of 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea in vivo and to identify potential combination therapies. In neurodegenerative disease research, studies are needed to determine the optimal dosing and administration methods for 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea. Additionally, further studies are needed to investigate the potential use of 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea in treating metabolic disorders such as obesity and diabetes.

Synthesis Methods

1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea can be synthesized through a multi-step process starting with the reaction of 2,2-difluoroethyl hydrazine with 4-hydroxybenzoyl chloride to form 1-(2,2-difluoroethyl)-3-(4-hydroxyphenyl)urea. This intermediate is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to produce 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea.

Scientific Research Applications

1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea has been studied for its potential therapeutic properties in various scientific research fields. In cancer research, 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, 1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea has been studied for its potential use in treating metabolic disorders such as obesity and diabetes.

properties

IUPAC Name

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N4O2/c13-10(14)7-18-6-5-11(17-18)16-12(20)15-8-1-3-9(19)4-2-8/h1-6,10,19H,7H2,(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCXPYBIXDQAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NN(C=C2)CC(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea

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